Home > Products > Building Blocks P14663 > o6-Benzylguanine
o6-Benzylguanine - 19916-73-5

o6-Benzylguanine

Catalog Number: EVT-278452
CAS Number: 19916-73-5
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

O6-Benzylguanine is a synthetic guanine derivative that acts as a potent and specific inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. AGT is a crucial cellular defense mechanism against the damaging effects of alkylating agents, which are chemicals that can modify DNA and lead to mutations.

Future Directions

A. Overcoming Resistance to O6-Benzylguanine

  • Research is ongoing to develop strategies to overcome potential resistance to O6-benzylguanine therapy [, ]. This includes the development of new AGT inhibitors that can inactivate mutant forms of the enzyme.

B. Improving Delivery and Targeting

  • Efforts are underway to develop methods to improve the delivery and tumor targeting of O6-benzylguanine to minimize potential side effects [, ]. This includes the use of nanoparticles or other drug delivery systems.

C. Combination Therapies

  • Research continues to explore the potential of combining O6-benzylguanine with other anticancer agents to enhance its therapeutic effectiveness [, ].

O6-Methylguanine

  • Compound Description: O6-Methylguanine is a DNA adduct formed by the alkylation of guanine at the O6 position. It is a potent mutagen and a substrate for AGT. []

O6-(p-Chlorobenzyl)guanine

  • Compound Description: O6-(p-Chlorobenzyl)guanine is a structural analogue of O6-Benzylguanine with a chlorine atom substituted at the para position of the benzyl ring. []
  • Relevance: This compound exhibits a similar ability to sensitize human tumor cells to alkylating agents by inactivating AGT, although it is slightly less effective than O6-Benzylguanine in HT29 colon tumor cells. []

O6-(p-Methylbenzyl)guanine

  • Compound Description: O6-(p-Methylbenzyl)guanine is a structural analogue of O6-Benzylguanine with a methyl group substituted at the para position of the benzyl ring. []

2,4-Diamino-6-benzyloxy-5-nitrosopyrimidine (5-Nitroso-BP)

  • Compound Description: This compound is a benzylated pyrimidine derivative identified as a more potent inactivator of AGT in vitro compared to O6-Benzylguanine. [, ]
  • Relevance: Despite its higher potency in vitro, 5-Nitroso-BP is less effective than O6-Benzylguanine at depleting AGT activity in vivo, likely due to rapid cytosolic reduction. []

2,4-Diamino-6-benzyloxy-5-nitropyrimidine (5-Nitro-BP)

  • Compound Description: 5-Nitro-BP is a benzylated pyrimidine derivative and a metabolite of 5-Nitroso-BP. []
  • Relevance: While identified as a potent AGT inactivator in vitro, 5-Nitro-BP, similar to 5-Nitroso-BP, shows limited efficacy in depleting AGT activity in vivo compared to O6-Benzylguanine. []

8-Aza-O6-benzylguanine (8-azaBG)

  • Compound Description: This compound is an 8-substituted analogue of O6-Benzylguanine with a nitrogen atom replacing the carbon at the 8-position of the guanine ring. [, ]

O6-Benzyl-8-bromoguanine (8-BrBG)

  • Compound Description: 8-BrBG is an 8-substituted analogue of O6-Benzylguanine with a bromine atom at the 8-position of the guanine ring. [, ]

O6-Benzyl-8-oxoguanine (8-oxoBG)

  • Compound Description: 8-OxoBG is a metabolite of both O6-Benzylguanine and B2dG, formed through oxidation at the 8-position of the guanine ring. [, , ]
  • Relevance: 8-OxoBG exhibits similar potency to O6-Benzylguanine as an AGT inactivator and contributes significantly to AGT depletion following O6-Benzylguanine administration. [, ] It also demonstrates greater penetration into the CSF compared to other BG analogues except for O6-Benzylguanine itself. []

O6-Benzyl-8-trifluoromethylguanine (8-tfmBG)

  • Compound Description: 8-tfmBG is an 8-substituted analogue of O6-Benzylguanine with a trifluoromethyl group at the 8-position of the guanine ring. []
  • Relevance: While it inactivates AGT, its CSF penetration is less than that of O6-Benzylguanine. []

O6-Benzyl-2'-deoxyguanosine (B2dG)

  • Compound Description: B2dG is a nucleoside analogue of O6-Benzylguanine, formed by adding a 2'-deoxyribose sugar moiety. []
  • Relevance: B2dG is designed to improve water solubility compared to O6-Benzylguanine, but it is metabolized to both O6-Benzylguanine and 8-oxoBG. [] Although it achieves lower plasma concentrations than O6-Benzylguanine, it still reaches levels considered effective for AGT depletion. []

2-Amino-O4-benzylpteridine

  • Compound Description: This compound is a pteridine derivative with a benzyl group at the O4 position. []
  • Relevance: It exhibits a similar potency to O6-Benzylguanine in inactivating AGT. []

2-Amino-O4-benzyl-6,7-dimethylpteridine

  • Compound Description: This compound is a pteridine derivative similar to 2-amino-O4-benzylpteridine but with additional methyl groups at positions 6 and 7 of the pteridine ring. []
  • Relevance: This compound shows a similar potency to O6-Benzylguanine in inactivating AGT. []

2-Amino-O4-benzyl-6-hydroxymethylpteridine

  • Compound Description: This compound is a pteridine derivative similar to 2-amino-O4-benzylpteridine with a hydroxymethyl group at position 6 of the pteridine ring. []
  • Relevance: This compound exhibits a similar potency to O6-Benzylguanine in inactivating AGT. []

2-Amino-O4-benzylpteridine-6-carboxylic Acid

  • Compound Description: This compound is a pteridine derivative similar to 2-amino-O4-benzylpteridine with a carboxylic acid group at position 6 of the pteridine ring. []

2-Amino-O4-benzyl-6-formylpteridine

  • Compound Description: This compound is a pteridine derivative similar to 2-amino-O4-benzylpteridine with a formyl group at position 6 of the pteridine ring. []
  • Relevance: It is a potent inactivator of AGT in vitro and is effective at enhancing cell killing by BCNU. []

O4-Benzylfolic Acid

  • Compound Description: This compound is a derivative of folic acid with a benzyl group at the O4 position. []
  • Relevance: O4-Benzylfolic acid is a significantly more potent inactivator of AGT than O6-Benzylguanine. [] Notably, it demonstrates activity against the P140K mutant AGT, which shows resistance to O6-Benzylguanine. [] Interestingly, its effectiveness as a chemotherapy adjuvant depends on the cell's alpha-folate receptor expression level, suggesting a potential for tumor-selective alkyltransferase inactivation. []

O6-(4-Fluorobenzyl)guanine

  • Compound Description: This compound is a derivative of O6-Benzylguanine with a fluorine atom at the para position of the benzyl ring. []
  • Relevance: O6-(4-Fluorobenzyl)guanine is more effective at inactivating MGMT and enhancing ACNU cytotoxicity compared to O6-Benzylguanine. []

O6-(3-Fluorobenzyl)guanine

  • Compound Description: This compound is a derivative of O6-Benzylguanine with a fluorine atom at the meta position of the benzyl ring. []
  • Relevance: Similar to its para-substituted counterpart, O6-(3-Fluorobenzyl)guanine demonstrates greater efficacy in inactivating MGMT and enhancing ACNU cytotoxicity compared to O6-Benzylguanine. []

O6-(4-Trifluoromethylbenzyl)guanine

  • Compound Description: This compound is a derivative of O6-Benzylguanine with a trifluoromethyl group at the para position of the benzyl ring. []
  • Relevance: This compound demonstrates considerable effectiveness in reducing MGMT activity, similar to O6-Benzylguanine, and enhancing ACNU cytotoxicity. []
Source and Classification

O6-Benzylguanine is classified as a nucleobase analogue and specifically belongs to the class of guanine derivatives. It is synthesized from guanine, a fundamental component of nucleic acids, and features a benzyl group at the O6 position of the guanine structure. This modification enhances its inhibitory properties against DNA repair enzymes, notably the O6-alkylguanine-DNA alkyltransferase, which plays a crucial role in cellular resistance to alkylating agents used in chemotherapy .

Synthesis Analysis

The synthesis of O6-Benzylguanine has been approached through various methodologies. A notable method involves the reaction of 2-amino-6-chloropurine with benzyl alcohol under basic conditions. The process typically includes:

  1. Starting Materials: The synthesis begins with 2-amino-6-chloropurine, which is treated with benzyl alcohol in the presence of a base such as potassium carbonate.
  2. Reaction Conditions: The reaction is often conducted in dimethylformamide at elevated temperatures (around 100 °C) for several hours to facilitate the nucleophilic substitution at the O6 position.
  3. Purification: The product is purified through recrystallization or chromatography to yield O6-Benzylguanine in moderate to high yields .

Other methods have also been explored, including phase transfer catalysis and modifications involving various protecting groups to enhance yields and selectivity .

Molecular Structure Analysis

The molecular structure of O6-Benzylguanine can be described by its chemical formula C13H14N4OC_{13}H_{14}N_{4}O. The key features include:

  • Guanine Backbone: The core structure is derived from guanine, which includes a purine ring system.
  • Benzyl Group: The addition of a benzyl group at the O6 position significantly alters its chemical properties, enhancing its interaction with target enzymes.
  • Functional Groups: The presence of amino and carbonyl groups allows for hydrogen bonding interactions, which are critical for binding to DNA and proteins .

Structural Data

  • Molecular Weight: Approximately 246.28 g/mol
  • Melting Point: Typically reported around 150-155 °C
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
Chemical Reactions Analysis

O6-Benzylguanine participates in several significant chemical reactions:

  1. Inhibition of O6-Alkylguanine-DNA Alkyltransferase: The primary reaction mechanism involves binding to the active site of the enzyme, leading to irreversible inhibition. This reaction is crucial for enhancing the efficacy of alkylating chemotherapeutic agents .
  2. Hydrolysis Reactions: Under certain conditions, O6-Benzylguanine can undergo hydrolysis, resulting in the release of benzyl alcohol and regeneration of guanine derivatives.
  3. Formation of Derivatives: It can also react with other functional groups to form various derivatives that may exhibit different biological activities .
Mechanism of Action

O6-Benzylguanine functions primarily as an inhibitor of the O6-alkylguanine-DNA alkyltransferase enzyme. The mechanism involves:

  1. Binding Affinity: The compound binds covalently to the active site cysteine residue of the enzyme, effectively blocking its ability to repair O6-alkylated guanines in DNA.
  2. Augmentation of Chemotherapy: By inhibiting this DNA repair mechanism, O6-Benzylguanine sensitizes cancer cells to alkylating agents such as temozolomide, leading to increased cytotoxicity and reduced tumor growth .
  3. Biological Evaluation: Studies have shown that this compound can significantly enhance the effects of chemotherapy agents by impairing DNA repair pathways .
Physical and Chemical Properties Analysis

The physical and chemical properties of O6-Benzylguanine are essential for understanding its behavior in biological systems:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa values indicate its potential ionization states, which can affect solubility and interaction with biological targets.

These properties contribute to its effectiveness as a therapeutic agent and influence its pharmacokinetics .

Applications

O6-Benzylguanine has several significant applications:

  1. Cancer Therapy: Primarily used as an adjuvant therapy to enhance the effectiveness of alkylating agents in cancer treatment by inhibiting DNA repair mechanisms .
  2. Radiolabeling Studies: It has been utilized in synthesizing radiolabeled derivatives for positron emission tomography imaging studies aimed at understanding DNA repair dynamics in cancer cells .
  3. Research Tool: Employed in biochemical assays to study enzyme kinetics and mechanisms involving DNA repair proteins, thereby contributing to drug discovery efforts targeting resistant tumors .
Mechanistic Foundations of O6-Benzylguanine in DNA Repair Modulation

Molecular Basis of O⁶-Alkylguanine-DNA Alkyltransferase (AGT) Inactivation

O⁶-Benzylguanine (O6-BG) functions as a potent inactivator of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT, also termed MGMT). AGT confers cellular resistance to alkylating chemotherapeutics (e.g., temozolomide, carmustine/BCNU) by stoichiometrically transferring alkyl adducts from the O⁶ position of guanine to its active-site cysteine residue (Cys145). This irreversible auto-inactivation prevents DNA crosslinking and apoptosis. O6-BG acts as a pseudosubstrate, mimicking the native substrate O⁶-alkylguanine. Its benzyl group is transferred to Cys145 via a suicide inhibition mechanism, forming a stable S-benzylcysteine adduct that permanently abolishes AGT activity [3] [7].

This inactivation is exceptionally rapid and efficient, with an IC₅₀ of ~0.25 μM for wild-type human AGT. Cellular AGT depletion exceeds 90% within 10 minutes of O6-BG exposure, sensitizing tumor cells to subsequent alkylating agent treatment [1] [7]. Crucially, O6-BG’s mechanism is covalent and irreversible, distinguishing it from competitive inhibitors. The reaction rate increases ~6-fold in the presence of DNA, suggesting DNA binding induces conformational changes that enhance AGT’s accessibility to O6-BG [2] [6].

Table 1: Key Characteristics of O6-Benzylguanine (O6-BG)

PropertyValue/ObservationSignificance
Chemical ClassGuanine analogStructural mimic of AGT’s substrate (O⁶-alkylguanine)
MechanismSuicide substrateIrreversible covalent modification of AGT (S-benzylation)
AGT Depletion Efficiency>90% in tumor cells (≤1 hour)Enables chemosensitization
Enhancement by DNA~6-fold increase in inactivation kineticsSuggests allosteric modulation of AGT conformation

Structure-Activity Relationships in AGT Pseudosubstrate Binding Dynamics

The molecular architecture of O6-BG dictates its binding affinity and inactivation kinetics toward AGT. Key structural features include:

  • Benzyl Moiety: Essential for high-affinity binding. Substitutions on the benzyl ring alter potency; electron-withdrawing groups (e.g., 8-bromine) enhance inactivation, while bulky groups reduce accessibility [7] [9].
  • Guanine Scaffold: The N9 position tolerates modifications. Hybrid molecules linking N9 to DNA-intercalating agents (e.g., acridine) retain AGT inhibition while gaining DNA-binding properties, though linker length critically affects activity [9].
  • O⁶ Linkage: The benzyloxy linkage is optimal. Replacing oxygen with sulfur (creating O⁶-benzylthio-guanine) reduces potency due to altered electron distribution [7].

Resistance-conferring AGT mutations further illuminate SAR. Mutations in the AGT active-site pocket (e.g., Gly156→Ala, Pro140→Ala) sterically hinder O6-BG binding:

  • G156A: Increases ED₅₀ to 60 μM (>240-fold resistance) by restricting access to Cys145 [2].
  • P140A: Alters protein conformation, increasing ED₅₀ to 29 μM (~116-fold resistance) [2] [6].
  • P140A/G156A double mutant: Confers near-complete resistance (ED₅₀ >300 μM), confirming synergistic obstruction of the active site [2]. These mutants retain partial repair activity toward smaller adducts (e.g., O⁶-methylguanine), explaining their selective resistance to O6-BG [6] [10].

Table 2: Impact of AGT Mutations on O6-BG Resistance

AGT VariantMutation SiteED₅₀ for O6-BG (μM)Resistance Factor (vs. Wild-Type)
Wild-TypeNone0.251x
P140AProline 140 → Alanine29~116x
G156AGlycine 156 → Alanine60~240x
P140A/G156ADouble mutant>300>1200x
P140A/6ada ChimeraActive site substitution>100>400x

Kinetic Analysis of Irreversible Enzyme Suicide Inhibition Mechanisms

O6-BG inactivation of AGT follows bimolecular irreversible kinetics, characterized by:

  • Rapid Covalent Adduct Formation: The second-order rate constant (k₂) for wild-type AGT is ~3,000 M⁻¹min⁻¹. Inactivation occurs in a single-step transfer without stable intermediates [2] [7].
  • DNA Acceleration: DNA binding increases k₂ by ~6-fold (to ~18,000 M⁻¹min⁻¹) for wild-type AGT. This enhancement is amplified in P140 mutants (11-18-fold) but reduced in G156A mutants (only 2-fold), indicating DNA-induced conformational shifts that variably affect O6-BG access [2] [6].
  • Resistance Kinetics: Mutants exhibit drastically reduced inactivation rates:
  • G156A: k₂ reduced ~100-fold
  • P140A: k₂ reduced ~50-fold
  • P140A/G156A: k₂ reduced >1,000-fold [2]

Substrate Specificity: AGT’s intrinsic preference for O⁶-benzylguanine in DNA over O⁶-methylguanine is lost in active-site mutants (e.g., AGT/6ada chimera) and the E. coli Ada protein. This highlights how active-site topology governs adduct discrimination during repair. O6-BG incorporated into oligonucleotides remains effective against resistant mutants (P140A, G156A), suggesting improved inhibitors could exploit DNA-mediated delivery [6].

Table 3: Kinetic Parameters for O6-BG Inactivation of AGT Variants

AGT Variantk₂ without DNA (M⁻¹min⁻¹)k₂ with DNA (M⁻¹min⁻¹)Fold Acceleration by DNA
Wild-Type~3,000~18,0006
P140A~60~70011.7
G156A~30~602

Properties

CAS Number

19916-73-5

Product Name

o6-Benzylguanine

IUPAC Name

6-phenylmethoxy-7H-purin-2-amine

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

InChI

InChI=1S/C12H11N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17)

InChI Key

KRWMERLEINMZFT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N

Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

O(6)-Benzylguanine; CCRIS 9383; CCRIS9383; CCRIS-9383; NSC637037; NSC 637037; NSC-637037

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.